Methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate
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Overview
Description
Vulpinic acid is a naturally occurring compound primarily found in lichens. It is a methyl ester derivative of pulvinic acid and is known for its bright yellow color. Vulpinic acid is a secondary metabolite produced by the fungal partner in lichen symbiosis and has been studied for its various biological activities, including its toxic properties to certain mammals and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates . This method allows for efficient synthesis under controlled laboratory conditions.
Industrial Production Methods: While industrial-scale production methods for vulpinic acid are not extensively documented, the compound is typically extracted from lichen species such as Letharia vulpina. The extraction process involves isolating the compound from the lichen biomass, followed by purification steps to obtain vulpinic acid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Vulpinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Vulpinic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vulpinic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in lichen symbiosis and its ecological significance.
- Studied for its toxic effects on certain herbivores, insects, and molluscs .
Medicine:
- Exhibits anticancer properties, particularly against melanoma and breast cancer cells .
- Promotes apoptotic cell death through various pathways, making it a potential candidate for cancer therapy .
Industry:
- Potential use as a natural pesticide due to its toxic properties to certain pests.
- Explored for its photoprotective properties in skincare products .
Mechanism of Action
Vulpinic acid exerts its effects through several molecular mechanisms:
Molecular Targets and Pathways:
- Induces programmed cell death (apoptosis) in cancer cells by activating both intrinsic and extrinsic apoptosis pathways .
- Downregulates the expression of specific microRNAs (miRNAs) involved in cell proliferation and apoptosis .
- Targets genes related to apoptosis and cell cycle regulation, such as FOXO-3, Bcl-2, Bax, procaspase-3, and procaspase-9 .
Comparison with Similar Compounds
Pulvinic Acid: The parent compound of vulpinic acid, known for its role in lichen symbiosis and its biological activities.
Usnic Acid: Another lichen-derived compound with notable antimicrobial and anticancer properties.
Uniqueness of Vulpinic Acid: Vulpinic acid stands out due to its specific methyl ester structure, which imparts unique chemical reactivity and biological activities
Properties
Molecular Formula |
C19H14O5 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3 |
InChI Key |
OMZRMXULWNMRAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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